molecular formula C15H22N4O B11489083 1-(4,6-dimethyl-2-pyrimidinyl)-4-isopentyl-3-methyl-1H-pyrazol-5-ol

1-(4,6-dimethyl-2-pyrimidinyl)-4-isopentyl-3-methyl-1H-pyrazol-5-ol

Cat. No.: B11489083
M. Wt: 274.36 g/mol
InChI Key: SVDQGUSDBZRXOK-UHFFFAOYSA-N
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Description

1-(4,6-dimethyl-2-pyrimidinyl)-4-isopentyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound that features both pyrimidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-4-isopentyl-3-methyl-1H-pyrazol-5-ol can be achieved through several methods. One common approach involves the reaction of 4,6-dimethyl-2-pyrimidinylhydrazones with various acetophenones using the Vilsmeier-Haack reagent (POCl3/DMF) under controlled conditions . This method typically involves stirring the reactants at a temperature of 50°-60°C for about 2 hours, yielding the desired product in moderate to high yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethyl-2-pyrimidinyl)-4-isopentyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.

Major Products Formed

Scientific Research Applications

1-(4,6-dimethyl-2-pyrimidinyl)-4-isopentyl-3-methyl-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-4-isopentyl-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-dimethyl-2-pyrimidinyl)-4-isopentyl-3-methyl-1H-pyrazol-5-ol is unique due to its specific combination of pyrimidine and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(3-methylbutyl)-1H-pyrazol-3-one

InChI

InChI=1S/C15H22N4O/c1-9(2)6-7-13-12(5)18-19(14(13)20)15-16-10(3)8-11(4)17-15/h8-9,18H,6-7H2,1-5H3

InChI Key

SVDQGUSDBZRXOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C(=C(N2)C)CCC(C)C)C

Origin of Product

United States

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